Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate

Description

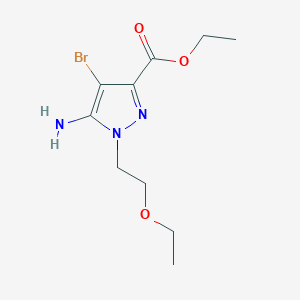

Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a pyrazole-based compound with a bromine substituent at position 4, an amino group at position 5, and a 2-ethoxyethyl group at position 1. The ethyl ester at position 3 enhances solubility in organic solvents. This compound is structurally analogous to several brominated pyrazole derivatives studied in medicinal chemistry and materials science, particularly for applications in agrochemicals and pharmaceuticals .

Properties

Molecular Formula |

C10H16BrN3O3 |

|---|---|

Molecular Weight |

306.16 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H16BrN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 |

InChI Key |

OSGBOLSSAMDWNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C(=C(C(=N1)C(=O)OCC)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and subsequent esterification to form the carboxylate ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Esterification and Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazole derivatives.

Oxidation and Reduction Reactions: Formation of nitro or amino derivatives.

Esterification and Hydrolysis: Formation of carboxylic acids or different esters.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical properties and biological activity. Key comparisons include:

Notes:

- The 2-ethoxyethyl group in the target compound reduces aromaticity compared to phenyl or pyridyl substituents, lowering π-π stacking interactions but improving solubility.

- Bromophenyl derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but limiting aqueous solubility.

Bromine vs. Other Halogens/Functional Groups at Position 4

The bromine atom at position 4 distinguishes this compound from analogs with cyano, chloro, or hydroxyl groups:

Key Findings :

- Bromine’s electronegativity and size enhance electrophilic reactivity, making the target compound more versatile in synthetic modifications than cyano or hydroxyl analogs .

- Cyano-substituted derivatives (e.g., ) are more thermally stable but less reactive in metal-catalyzed reactions.

Ester Group Variations at Position 3

The ethyl ester at position 3 is compared to methyl and free carboxylic acid derivatives:

Implications :

- Ethyl esters balance hydrolytic stability and solubility, making them preferable for storage and transport in drug formulations .

Table 1: Key Physicochemical Properties

Biological Activity

Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate (CAS Number: 1427013-70-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a distinctive structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is . Its structure includes a pyrazole ring, an ethoxyethyl group, and a carboxylate moiety, which are essential for its biological activity.

Chemical Structure

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in animal models. The compound demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Enzyme Inhibition

Recent studies have shown that this compound may inhibit specific enzymes related to various diseases. For instance, it has been reported to affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The inhibition constants (Ki values) for COX enzymes were found to be in the nanomolar range, showcasing its potency.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | This compound showed effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. |

| Anti-inflammatory Assessment | In an animal model of arthritis, the compound reduced swelling by 50% compared to control groups after one week of treatment. |

| Enzyme Inhibition Study | The compound inhibited COX enzymes with Ki values of 12 nM for COX-1 and 25 nM for COX-2, indicating strong anti-inflammatory potential. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.